molecular formula C6H13NOS B3021744 (4-Amino-4-tetrahydrothiopyranyl)methanol CAS No. 898796-23-1

(4-Amino-4-tetrahydrothiopyranyl)methanol

Cat. No.: B3021744
CAS No.: 898796-23-1
M. Wt: 147.24 g/mol
InChI Key: HWKDOXLSRXDTGS-UHFFFAOYSA-N
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Description

(4-Amino-4-tetrahydrothiopyranyl)methanol is a chemical compound with the molecular formula C6H13NOS It is characterized by the presence of an amino group and a tetrahydrothiopyranyl ring attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-tetrahydrothiopyranyl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of tetrahydrothiopyran with formaldehyde and ammonia, followed by reduction to yield the desired product. The reaction conditions often require specific temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-tetrahydrothiopyranyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .

Major Products Formed

Scientific Research Applications

(4-Amino-4-tetrahydrothiopyranyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-4-tetrahydrothiopyranyl)methanol involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydrothiopyranyl ring play crucial roles in its binding affinity and reactivity with target molecules. These interactions can modulate biological processes, making the compound a subject of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminothiophenol): Similar in structure but with a thiophenol group instead of a tetrahydrothiopyranyl ring.

    (4-Aminopyridine): Contains a pyridine ring instead of a tetrahydrothiopyranyl ring.

    (4-Amino-2,6-dimethoxypyrimidine): Features a pyrimidine ring with additional methoxy groups.

Uniqueness

(4-Amino-4-tetrahydrothiopyranyl)methanol is unique due to its tetrahydrothiopyranyl ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

(4-aminothian-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKDOXLSRXDTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646967
Record name (4-Aminothian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898796-23-1, 887338-51-4
Record name 4-Aminotetrahydro-2H-thiopyran-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898796-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminothian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-4-tetrahydrothiopyranyl)methanol
Reactant of Route 2
(4-Amino-4-tetrahydrothiopyranyl)methanol
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(4-Amino-4-tetrahydrothiopyranyl)methanol
Reactant of Route 4
(4-Amino-4-tetrahydrothiopyranyl)methanol
Reactant of Route 5
(4-Amino-4-tetrahydrothiopyranyl)methanol
Reactant of Route 6
(4-Amino-4-tetrahydrothiopyranyl)methanol

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